molecular formula C9H8F3N3O2 B13453665 1H-pyrrolo[3,2-c]pyridin-4-amine, trifluoroacetic acid

1H-pyrrolo[3,2-c]pyridin-4-amine, trifluoroacetic acid

Cat. No.: B13453665
M. Wt: 247.17 g/mol
InChI Key: AEOPPNAKQZSFAV-UHFFFAOYSA-N
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Description

1H-pyrrolo[3,2-c]pyridin-4-amine; trifluoroacetic acid is a heterocyclic compound that belongs to the family of pyrrolopyridines. This compound is of significant interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and material science. The presence of trifluoroacetic acid enhances its stability and reactivity, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-pyrrolo[3,2-c]pyridin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine derivatives with suitable amines in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of 1H-pyrrolo[3,2-c]pyridin-4-amine may involve large-scale batch reactions using automated reactors. The process typically includes the purification of the final product through crystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1H-pyrrolo[3,2-c]pyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1H-pyrrolo[3,2-c]pyridin-4-amine; trifluoroacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-pyrrolo[3,2-c]pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-pyrrolo[3,2-c]pyridin-4-amine; trifluoroacetic acid is unique due to its specific structural arrangement and the presence of trifluoroacetic acid, which enhances its stability and reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H8F3N3O2

Molecular Weight

247.17 g/mol

IUPAC Name

1H-pyrrolo[3,2-c]pyridin-4-amine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H7N3.C2HF3O2/c8-7-5-1-3-9-6(5)2-4-10-7;3-2(4,5)1(6)7/h1-4,9H,(H2,8,10);(H,6,7)

InChI Key

AEOPPNAKQZSFAV-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1C(=NC=C2)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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